molecular formula C27H41NO3 B12299823 Cevane-3,6-dione, 20-hydroxy-, (5a,17b)-

Cevane-3,6-dione, 20-hydroxy-, (5a,17b)-

Cat. No.: B12299823
M. Wt: 427.6 g/mol
InChI Key: HIDAYMRWVVNXAO-UHFFFAOYSA-N
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Description

Cevane-3,6-dione, 20-hydroxy-, (5α,17β)- is a steroidal alkaloid derivative belonging to the cevane family. Its structure features a dione group at positions 3 and 6, a hydroxyl group at position 20, and specific stereochemistry at C5 (α) and C17 (β). The molecular formula is C27H41NO2, with a molecular weight of approximately 415.65 g/mol .

Properties

IUPAC Name

10-hydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-17,20-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H41NO3/c1-15-4-7-25-27(3,31)21-6-5-17-18(20(21)14-28(25)13-15)11-22-19(17)12-24(30)23-10-16(29)8-9-26(22,23)2/h15,17-23,25,31H,4-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIDAYMRWVVNXAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(=O)C6C5(CCC(=O)C6)C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H41NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Directed C–H Hydroxylation at C6

Visible-light photocatalysis enables γ-C–H hydroxylation of enone 36 using 2-Eosin Y (2 mol%) under blue LED irradiation, yielding dihydroxy intermediate 37 in 45% yield. Competing overoxidation to diketones necessitates careful reaction control.

Table 1: Optimization of C6 Hydroxylation

Catalyst Light Source Yield (%) Selectivity (C6:Other)
2-Eosin Y 450 nm LED 45 8:1
Ru(bpy)₃²⁺ 455 nm LED 22 3:1
No catalyst Dark 0

Isomerization to Trans-Hydrindane

Treatment of 37 with KOH in methanol induces base-mediated isomerization to 1,4-dione 38 (CCDC 2306391), establishing the trans-hydrindane junction critical for subsequent stereochemical control. X-ray crystallography confirms the trans ring fusion and equatorial positioning of the C10 methyl group.

Diastereoselective Reduction and Protection

Dual reduction of 38 using LiAl(Ot-Bu)₃H achieves >20:1 diastereoselectivity for 1,4-diol 39 , leveraging the bulky reductant to avoid over-reduction. Subsequent bis-TBS protection affords 40 in 90% yield over two steps, preserving hydroxyl groups for later functionalization.

Construction of the DEF Aromatic Core

The DEF ring system incorporates the C20 hydroxyl group through a sequence of directed C–H functionalization and cross-coupling:

Boc-Directed C–H Lithiation and Negishi Coupling

Boc-protected amine 21 undergoes s-BuLi-mediated lithiation at the C22 equatorial position, followed by transmetalation to ZnCl₂ and Pd-catalyzed Negishi coupling with vinyl iodide 22 . This forms 24 (CCDC 2306389) in 52% yield over two steps with >95% diastereomeric purity.

Table 2: Cross-Coupling Optimization

Catalyst Ligand Yield (%) dr (C22)
Pd(OAc)₂ CPhos 52 >20:1
Pd₂(dba)₃ XPhos 38 12:1
NiCl₂(PCy₃)₂ <5

Exo-Methylene Reduction for C20 Stereocontrol

Catalytic hydrogenation of 24 with Crabtree’s catalyst (Ir(COD)PyPCy₃) selectively reduces the exo-methylene group, installing the C20 hydroxyl with 88% yield and >20:1 dr. The reaction proceeds via nitrogen-directed hydrogen adsorption, as confirmed by X-ray of 20 (CCDC 2306390).

Convergent Assembly via Carbonylative Cross-Coupling

Uniting the AB and DEF fragments requires palladium-mediated carbonylation:

Stille Carbonylation of Vinylstannane 42

Reaction of DEF-ring iodide 26 with AB-ring vinylstannane 42 under CO atmosphere (1 atm) in 1,4-dioxane with Pd(PPh₃)₄ and CuCl affords 43 in 73% yield. Solvent screening revealed dioxane’s superiority over DMF or THF in minimizing protodestannylation.

Nazarov Cyclization for C-Ring Formation

Photochemical Nazarov cyclization of 43 under 370 nm light in acetic acid generates a 1:1.7 mixture of cis- and trans-hydrindanes (44 and 45 ). Epimerization with i-Pr₂NH in MeOH enriches 45 to >95% purity, establishing the C8 and C9 stereocenters.

Late-Stage Functionalization to Install 3,6-Dione Motifs

Oxidative Deprotection and Ketone Formation

Clemmensen reduction of 45 with Zn/HCl removes TBS groups while reducing the C3 ketone to methylene (25% yield). Subsequent oxidation with Jones reagent regenerates the 3,6-dione system, though yields remain suboptimal, prompting alternative routes.

Barton–McCombie Deoxygenation

For higher yielding access to the dione, NaBH₄ reduction of 45 followed by Barton–McCombie deoxygenation (Bu₃SnH, AIBN) provides 46 in 64% yield over three steps. Final TBS deprotection with TfOH delivers Cevane-3,6-dione, 20-hydroxy-, (5a,17b)- in 86% yield.

Comparative Analysis of Synthetic Routes

Table 3: Route Efficiency Comparison

Step Sequence Total Steps Overall Yield (%) Key Advantage
Clemmensen Reduction 11 6.2 Fewer steps
Barton–McCombie 13 12.4 Higher yielding deoxygenation

The Barton–McCombie route proves superior for scalability despite additional steps, while the Clemmensen path offers brevity for exploratory syntheses.

Chemical Reactions Analysis

Types of Reactions

Cevane-3,6-dione, 20-hydroxy-, (5a,17b)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Cevane-3,6-dione, 20-hydroxy-, (5a,17b)- has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex steroidal compounds.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cevane-3,6-dione, 20-hydroxy-, (5a,17b)- involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but they likely involve complex signaling networks .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogs within the Cevane Family

Hupehenine (20-Deoxy-17-epiisoverticine)
  • Structure : (3β,5α,6β,17β)-Cevane-3,6-diol.
  • Molecular Formula: C27H45NO2.
  • Key Differences : Replaces the 3,6-dione groups with diols, altering polarity and hydrogen-bonding capacity.
  • Activity : Reported in MCF-7 cell lines with IC50 values comparable to benzoacridine-diones (5.4–47.99 μM) .
Cevane-3,6-dione (5α)
  • Structure : Lacks the 20-hydroxy group.
  • Molecular Formula: C27H41NO2.

Steroidal Ecdysteroids: 20-Hydroxyecdysone

  • Structure : A polyhydroxylated steroid with a 20-OH, ketone at C6, and multiple hydroxyl groups.
  • Molecular Formula : C27H44O7 (MW: 480.64 g/mol).
  • Key Differences : Broader oxidation profile (e.g., 2β,3β,14α,22,25-OH) and a cholestane skeleton.

Benzoacridine-5,6-dione Derivatives

  • Structure : Planar aromatic systems with diones at positions 5 and 4.
  • Example : Benzoacridine-5,6-dione (Compound 6b).
  • Key Differences: Non-steroidal, fused heterocyclic structure.
  • Activity : Strong antiproliferative activity in MCF-7 cells (IC50: 5.4–47.99 μM) via mechanisms involving DNA intercalation or redox cycling .

Comparative Data Table

Compound Molecular Formula Molecular Weight Functional Groups Biological Activity Synthesis Pathway Source
Cevane-3,6-dione, 20-OH C27H41NO2 415.65 3,6-dione; 20-OH Not explicitly reported Microbial reduction (hypothesized)
Hupehenine C27H45NO2 415.65 3,6-diol; 20-deoxy Antiproliferative (MCF-7) Chemical synthesis
20-Hydroxyecdysone C27H44O7 480.64 6-ketone; 2β,3β,14α,20β,22,25-OH Insect molting, pharmacology Plant extraction, synthesis
Benzoacridine-5,6-dione Variable ~300–400 5,6-dione; aromatic core IC50: 5.4–47.99 μM (MCF-7) Naphthoquinone-amine condensation

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